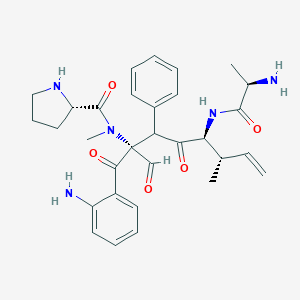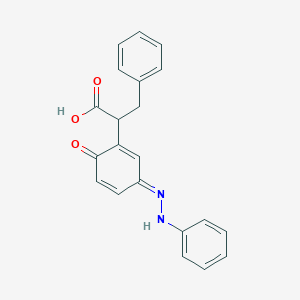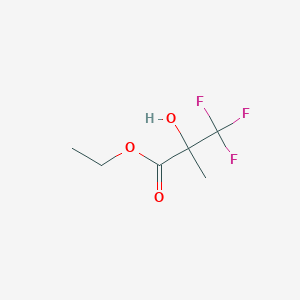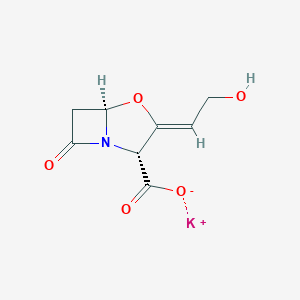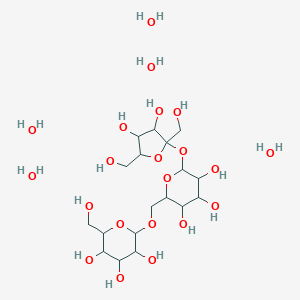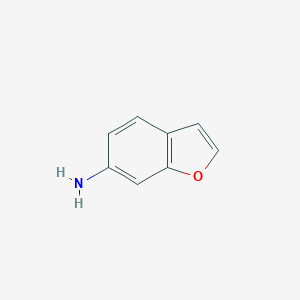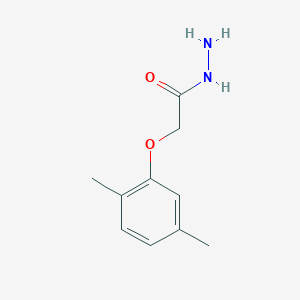
Furfuranol-d2
Vue d'ensemble
Description
Furfuranol-d2, also known as this compound, is a useful research compound. Its molecular formula is C5H6O2 and its molecular weight is 100.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Source d'énergie renouvelable de conversion
Furfuranol-d2: , en tant que dérivé du furfural, joue un rôle important dans la conversion de la biomasse en sources d'énergie renouvelables. Sa structure chimique permet la conversion catalytique en biocarburants, offrant une alternative durable aux combustibles fossiles . Le processus implique la chimio- et la bio-catalyse, où This compound agit comme intermédiaire dans la synthèse de bio-produits chimiques qui peuvent être utilisés comme additifs ou remplaçants de carburant.
Production de produits chimiques à haute valeur
La polyvalence du composé s'étend à la production de produits chimiques à haute valeur pour diverses industries. Par des procédés d'oxydation et d'hydrogénation, This compound peut être transformé en produits chimiques comme la furfurylamine, l'acide furandicarboxylique et l'alcool furfurylique . Ces produits chimiques servent d'ingrédients clés dans les produits pharmaceutiques, les plastiques et autres matériaux industriels.
Synthèse de monomères de polymère
Dans le domaine de la science des polymères, This compound est utilisé pour créer des monomères de polymère. La présence d'un groupe aldéhyde dans sa structure en fait un candidat de choix pour la synthèse de polymères aux propriétés spécifiques, telles qu'une durabilité accrue ou une biodégradabilité .
Valorisation de la biomasse agricole
This compound: contribue à la valorisation de la biomasse agricole. Il est impliqué dans les processus catalytiques qui convertissent les déchets de biomasse en produits précieux, réduisant ainsi les déchets et favorisant l'utilisation efficace des ressources agricoles .
Chimie médicinale
En chimie médicinale, This compound est utilisé pour synthétiser des composés ayant des effets thérapeutiques potentiels. Sa transformation en diverses molécules bioactives fait l'objet de recherches continues, dans le but de découvrir de nouveaux médicaments et options de traitement .
Assainissement environnemental
Enfin, This compound trouve une application dans l'assainissement environnemental. Ses propriétés chimiques sont exploitées dans des procédés conçus pour éliminer ou neutraliser les polluants de l'environnement, contribuant à la propreté de l'air et de l'eau .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
dideuterio(furan-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2/i4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFVYQJUAUNWIW-APZFVMQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480632 | |
| Record name | Furfuranol-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109930-25-8 | |
| Record name | Furfuranol-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)
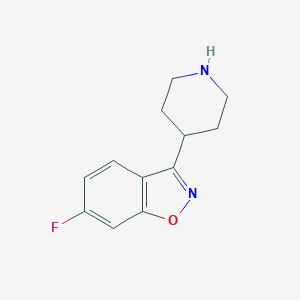
![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18053.png)
![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)

